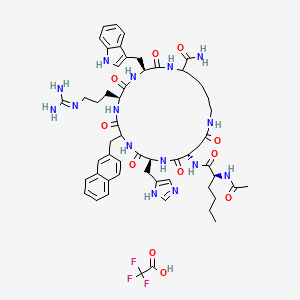
Ac-Nle-Asp(1)-His-DL-2Nal-Arg-Trp-DL-Lys(1)-NH2.TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Acetyl-Norleucine-Aspartic acid(1)-Histidine-DL-2-Naphthylalanine-Arginine-Tryptophan-DL-Lysine(1)-Amide trifluoroacetate is a synthetic peptide with a sequence that includes several modified amino acids. This compound is often studied for its potential biological activities, including neuroimmunomodulatory and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Solid-Phase Peptide Synthesis (SPPS)
Step 1: The synthesis begins with the attachment of the first amino acid, Norleucine, to a solid resin.
Step 2: Sequential addition of protected amino acids (Aspartic acid, Histidine, DL-2-Naphthylalanine, Arginine, Tryptophan, and DL-Lysine) using coupling reagents like N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).
Step 3: Deprotection of the amino acid side chains and cleavage from the resin using trifluoroacetic acid (TFA).
-
Industrial Production Methods
Large-Scale SPPS: Utilizes automated peptide synthesizers to scale up the production.
Purification: High-Performance Liquid Chromatography (HPLC) is used to purify the peptide.
Lyophilization: The purified peptide is lyophilized to obtain a dry powder form.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Hydrogen peroxide (H₂O₂), tert-Butyl hydroperoxide (TBHP).
Conditions: Mild to moderate temperatures, typically in aqueous or organic solvents.
Products: Oxidized derivatives of the peptide, potentially altering its biological activity.
-
Reduction
Reagents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).
Conditions: Low temperatures, often in anhydrous conditions.
Products: Reduced forms of the peptide, which may affect its structural conformation.
-
Substitution
Reagents: Various nucleophiles like amines or thiols.
Conditions: Typically carried out in organic solvents at room temperature.
Products: Substituted peptides with modified side chains.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a model compound to study peptide synthesis techniques and optimization.
Analytical Chemistry: Employed in the development of analytical methods for peptide characterization.
Biology
Neuroimmunomodulation: Investigated for its potential to modulate immune responses in the nervous system.
Anti-inflammatory: Studied for its ability to reduce inflammation in various biological models.
Medicine
Therapeutic Potential: Explored for potential therapeutic applications in treating inflammatory and autoimmune diseases.
Drug Development: Used as a lead compound in the development of new peptide-based drugs.
Industry
Biotechnology: Utilized in the production of peptide-based biotechnological products.
Pharmaceuticals: Incorporated into formulations for research and development of new medications.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific receptors on cell surfaces. It can modulate signaling pathways involved in immune responses and inflammation. The exact molecular targets include receptors like melanocortin receptors, which play a role in neuroimmunomodulation and anti-inflammatory processes.
Comparison with Similar Compounds
Similar Compounds
-
Acetyl-Norleucine-Aspartic acid-Histidine-Phenylalanine-Arginine-Tryptophan-Lysine-Amide
- Similar structure but lacks the naphthylalanine residue.
- Exhibits different biological activities due to the absence of the aromatic naphthyl group.
-
Acetyl-Norleucine-Aspartic acid-Histidine-DL-Phenylalanine-Arginine-Tryptophan-DL-Lysine-Amide
- Contains phenylalanine instead of naphthylalanine.
- Shows variations in receptor binding and activity.
Uniqueness
The presence of DL-2-Naphthylalanine in the sequence makes Acetyl-Norleucine-Aspartic acid(1)-Histidine-DL-2-Naphthylalanine-Arginine-Tryptophan-DL-Lysine(1)-Amide trifluoroacetate unique. This aromatic residue can enhance the compound’s interaction with specific receptors and influence its biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(3S,6S,12S,15S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H71N15O9.C2HF3O2/c1-3-4-15-40(63-31(2)70)48(73)69-45-27-46(71)59-21-10-9-17-39(47(55)72)64-51(76)43(25-35-28-61-38-16-8-7-14-37(35)38)67-49(74)41(18-11-22-60-54(56)57)65-50(75)42(24-32-19-20-33-12-5-6-13-34(33)23-32)66-52(77)44(68-53(45)78)26-36-29-58-30-62-36;3-2(4,5)1(6)7/h5-8,12-14,16,19-20,23,28-30,39-45,61H,3-4,9-11,15,17-18,21-22,24-27H2,1-2H3,(H2,55,72)(H,58,62)(H,59,71)(H,63,70)(H,64,76)(H,65,75)(H,66,77)(H,67,74)(H,68,78)(H,69,73)(H4,56,57,60);(H,6,7)/t39?,40-,41-,42?,43-,44-,45-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYQACCNXSQAGQ-LCHCBWONSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCCC(NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)C(NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H72F3N15O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1188.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
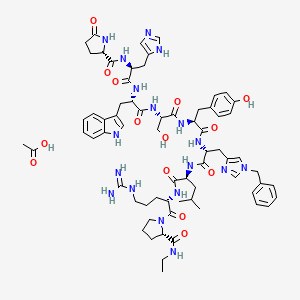
![5,5a-Dihydro-1,5a,9,13-tetrahydroxy-3,7-dimethyl-4H,10H,12H,16H-dibenzo[de,d'e']furo[2,3-g](/img/structure/B8069811.png)
![cyclo[D-Ala-D-Trp-Unk-D-Ala-D-Val-DL-Phe-DL-Val]](/img/structure/B8069812.png)
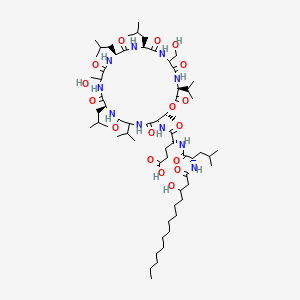
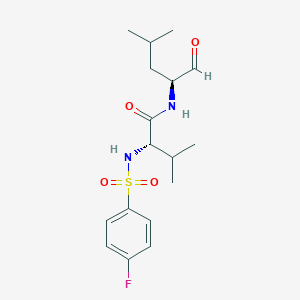
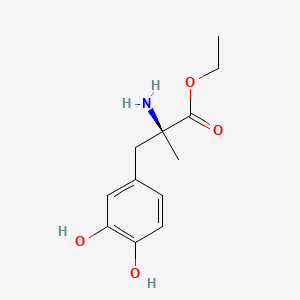
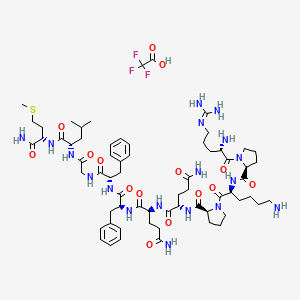

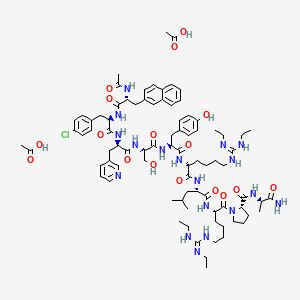
![S-[2,3-bis[(1-oxohexadecyl)oxy]propyl]-N-(1-oxohexadecyl)-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-L-lysine,trifluoroacetatesalt](/img/structure/B8069884.png)
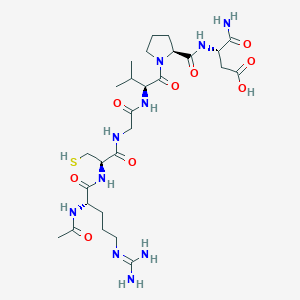
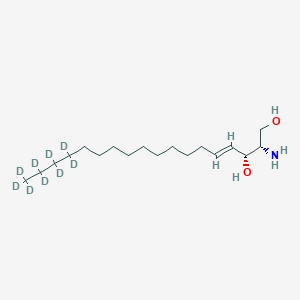
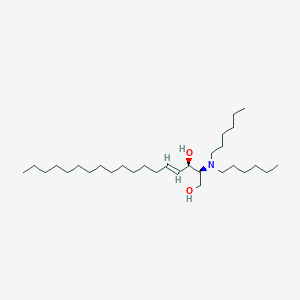
![N-[(1R,2S)-1-(Hydroxymethyl)-2-hydroxy-3-heptadecenyl]octadecanamide](/img/structure/B8069913.png)
